

In-Depth Technical Guide: 3-Bromo-5-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)phenol

Cat. No.: B1287191

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-(trifluoromethyl)phenol**, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery, particularly in the development of cholinesterase inhibitors.

Core Molecular and Physical Properties

3-Bromo-5-(trifluoromethyl)phenol is a halogenated and trifluoromethyl-substituted phenolic compound. Its molecular structure lends it unique properties that are valuable in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of derivative compounds, making it a desirable moiety in drug design.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **3-Bromo-5-(trifluoromethyl)phenol**.

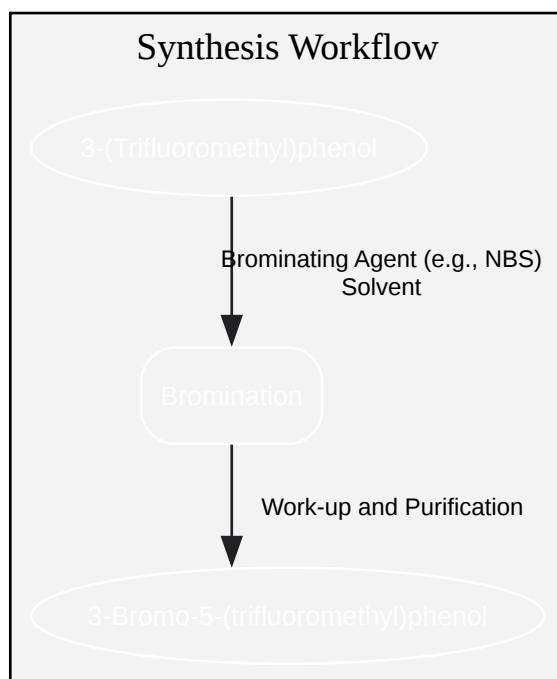
Property	Value	Source(s)
Molecular Weight	241.01 g/mol	[1]
Molecular Formula	C ₇ H ₄ BrF ₃ O	[1]
CAS Number	1025718-84-6	[2]
Physical Form	Solid	
Purity	Typically ≥95%	[1]
SMILES String	OC1=CC(Br)=CC(C(F)(F)F)=C1	
InChI Key	BWJBVICFLRSNNM-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The synthesis of **3-Bromo-5-(trifluoromethyl)phenol** is a critical process for its application in further chemical reactions. While specific proprietary methods may exist, a general synthetic route can be inferred from standard organic chemistry principles and related preparations. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis of **3-Bromo-5-(trifluoromethyl)phenol** can be conceptualized as a multi-step process starting from a more readily available precursor. A logical approach involves the bromination of 3-(trifluoromethyl)phenol.



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Caption: A generalized workflow for the synthesis of **3-Bromo-5-(trifluoromethyl)phenol**.

Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)phenol (Illustrative)

Disclaimer: This is an illustrative protocol based on general chemical principles. Researchers should consult peer-reviewed literature for validated synthetic methods and perform appropriate safety assessments.

Materials:

- 3-(Trifluoromethyl)phenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane

- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **3-Bromo-5-(trifluoromethyl)phenol**.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of **3-Bromo-5-(trifluoromethyl)phenol**. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

- A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility) is a common mobile phase for similar compounds.^[3] The specific gradient will depend on the exact instrumentation and column.

Procedure:

- Prepare a stock solution of **3-Bromo-5-(trifluoromethyl)phenol** in acetonitrile at a concentration of approximately 1 mg/mL.
- Prepare working standards by diluting the stock solution.
- Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1.0 mL/min).
- Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
- The retention time and peak purity can be used to identify and quantify the compound.

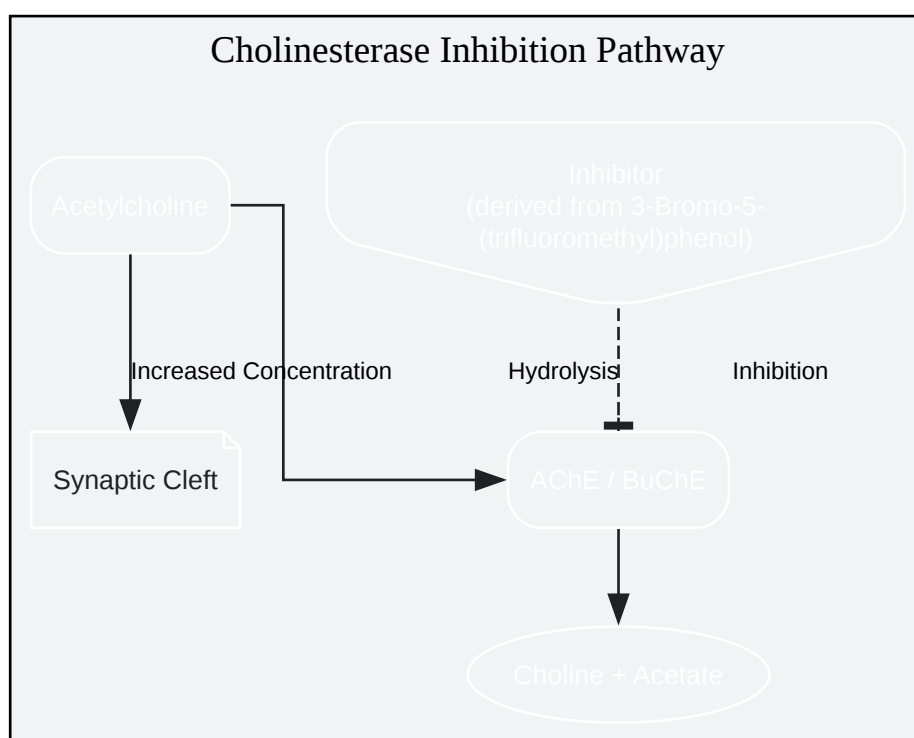
Applications in Drug Discovery

3-Bromo-5-(trifluoromethyl)phenol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.^[1] One notable area of research is in the development of inhibitors for acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. [4]

Signaling Pathway and Mechanism of Action

The inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Molecules synthesized using **3-Bromo-5-(trifluoromethyl)phenol** can be designed to bind to the active sites of these enzymes, preventing the breakdown of acetylcholine.



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Caption: The mechanism of action of cholinesterase inhibitors derived from **3-Bromo-5-(trifluoromethyl)phenol**.

The development of analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide has shown that modifications to the core structure can lead to potent and selective inhibitors of AChE and BuChE.[4] This highlights the importance of **3-Bromo-5-(trifluoromethyl)phenol** as a scaffold in the design of novel therapeutics for neurodegenerative diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **3-Bromo-5-(trifluoromethyl)phenol**. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

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